molecular formula C20H30O3 B051636 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid CAS No. 112572-25-5

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid

Cat. No. B051636
M. Wt: 318.4 g/mol
InChI Key: FTAGQROYQYQRHF-UHFFFAOYSA-N
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Description

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid is a type of hydroxyeicosapentaenoic acid . These are eicosanoic acids with an attached hydroxyl group and five CC double bonds . It is a non-polymer with a molecular weight of 318.45 .


Molecular Structure Analysis

The molecule contains a total of 52 bonds, including 22 non-H bonds, 6 multiple bonds, 13 rotatable bonds, 6 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C20H30O3 . It has a molecular weight of 318.4504 and a monoisotopic mass of 318.219494826 .

Scientific Research Applications

  • Leukotriene Biosynthesis : The conversion of eicosapentaenoic acid to leukotriene C5 involves the stereospecific elimination of hydrogen at C-10, as shown in studies with mastocytoma cells. This process helps understand the mechanistic and stereochemical aspects of leukotriene biosynthesis (Hammarström, 1983).

  • Cytochrome P450 and Fatty Acid Oxidation : Cytochrome P450 can oxygenate polyunsaturated fatty acids to hydroxy and epoxy fatty acids, including eicosapentaenoic acid to various hydroxyeicosapentaenoic acids. These findings are crucial in understanding the chemical instability and biological actions of these acids (Oliw, Bylund, Herman, 1996).

  • Platelet Metabolism : The transformation of eicosapentaenoic acid in human platelets leads to the formation of thromboxane B3 and hydroxyeicosapentaenoic acids. This research sheds light on the role of these compounds in platelet function (Hamberg, 1980).

  • Bioactive Icosanoids : The study of the temperate red marine alga Farlowia mollis led to the isolation of new dihydroxyicosanoids with significant biological activities, including the inhibition of certain cellular processes (Solem, Jiang, Gerwick, 1989).

  • Anti-inflammatory Resolvins : Research on docosapentaenoic acid-derived resolvins highlighted their potential as anti-inflammatory agents and the need for further optimization for therapeutic efficacy (Dangi, Obeng, Nauroth, Chung, Bailey-Hall, Hallenbeck, Arterburn, 2010).

  • Prostaglandin Production : Studies on human umbilical blood vessels showed the conversion of eicosapentaenoic acid to prostaglandin I3, suggesting potential benefits in thrombo-embolic disorders (Dyerberg, Jørgensen, Arnfred, 1981).

  • Novel Hydroxy and Epoxy Metabolites : Research has shown that cytochrome P450 enzymes convert eicosapentaenoic acid to novel metabolites with potential physiological activities, including antiarrhythmic effects (Arnold et al., 2010).

properties

IUPAC Name

5-hydroxyicosa-6,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGQROYQYQRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Reactant of Route 2
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Reactant of Route 3
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Reactant of Route 4
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Reactant of Route 5
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Reactant of Route 6
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid

Citations

For This Compound
3
Citations
Y Lu, Y Chen, Y Wu, H Hao, W Liang, J Liu, R Huang - RSC advances, 2019 - pubs.rsc.org
Unsaturated fatty acids (UFAs) are an important category of monounsaturated and polyunsaturated fatty acids with nutritional properties. These secondary metabolites have been …
Number of citations: 20 pubs.rsc.org
N Terrando, JJ Park, M Devinney, C Chan, M Cooter… - Scientific reports, 2021 - nature.com
Arachidonic acid (AA), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA) derived lipids play key roles in initiating and resolving inflammation. Neuro-inflammation is …
Number of citations: 6 www.nature.com
KR Sakharkar, MK Sakharkar… - … -genomic Approaches in …, 2022 - api.taylorfrancis.com
The elucidation of genetic causation of human diseases at the molecular level provides crucial information for developing target specific therapeutic approaches with tremendous …
Number of citations: 1 api.taylorfrancis.com

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